An In-depth Technical Guide to 1-Propyl-1,4-diazepane: Structure, Properties, and Synthetic Pathways
An In-depth Technical Guide to 1-Propyl-1,4-diazepane: Structure, Properties, and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatile 1,4-Diazepane Scaffold
The 1,4-diazepane heterocyclic system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent conformational flexibility allows for precise three-dimensional positioning of substituents, enabling tailored interactions with a variety of biological targets. This guide focuses on a specific, yet fundamental derivative, 1-Propyl-1,4-diazepane, a valuable building block for the synthesis of more complex molecules in drug discovery programs. As a Senior Application Scientist, my aim is to provide not just a compilation of data, but a cohesive understanding of this molecule's chemical personality, grounded in both theoretical principles and practical laboratory applications.
Molecular Structure and Chemical Identity
1-Propyl-1,4-diazepane, also known as N-propyl-homopiperazine, is a saturated seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. The key structural feature is the asymmetrical substitution on these nitrogens: one is a tertiary amine bearing a propyl group, while the other is a secondary amine. This distinction is fundamental to its reactivity and synthetic utility.
Key Identifiers:
| Property | Value |
| CAS Number | 3619-74-7[1] |
| Molecular Formula | C₈H₁₈N₂[1] |
| Molecular Weight | 142.24 g/mol [1] |
| IUPAC Name | 1-propyl-1,4-diazepane |
| Canonical SMILES | CCCN1CCCNCC1[1] |
| InChI | 1S/C8H18N2/c1-2-6-10-7-3-4-9-5-8-10/h9H,2-8H2,1H3[1] |
| InChIKey | GXRSWAZGYHZTSQ-UHFFFAOYSA-N[1] |
The seven-membered ring of 1,4-diazepane is conformationally flexible, capable of existing in various twist-chair and twist-boat conformations. The specific conformation of 1-Propyl-1,4-diazepane will be influenced by the steric bulk of the propyl group and solvent effects. This conformational landscape is critical when designing molecules for specific receptor binding pockets.
Caption: 2D Chemical Structure of 1-Propyl-1,4-diazepane.
Physicochemical Properties
While specific experimental data for 1-Propyl-1,4-diazepane is not widely published, its properties can be inferred from its structure and data for related compounds.
| Property | Value/Description |
| Physical State | Solid at standard conditions[1] |
| Melting Point | Data not available. Expected to be a low-melting solid. |
| Boiling Point | Data not available. Estimated to be in the range of 180-220 °C at atmospheric pressure. |
| Solubility | Expected to be soluble in water and polar organic solvents. |
| pKa | The secondary amine is expected to have a pKa around 10-11, while the tertiary amine will be slightly less basic. |
| Predicted XlogP | 0.5[2] |
The propyl group increases the lipophilicity of the molecule compared to the parent 1,4-diazepane, which can enhance its ability to cross biological membranes.[1] The presence of two basic nitrogen atoms allows for the formation of salts with acids, which can be used to modify its solubility and handling properties.[1]
Synthesis of 1-Propyl-1,4-diazepane: An Experimental Protocol
The most direct and common method for the synthesis of 1-Propyl-1,4-diazepane is the mono-N-alkylation of 1,4-diazepane (homopiperazine). The key to a successful synthesis is controlling the reaction conditions to favor mono-alkylation over di-alkylation. The following protocol is a representative procedure based on established methods for N-alkylation of cyclic diamines.
Reaction Scheme:
Caption: Synthetic workflow for 1-Propyl-1,4-diazepane.
Step-by-Step Protocol:
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-diazepane (1.0 eq), anhydrous potassium carbonate (2.0 eq), and acetonitrile to make a 0.5 M solution with respect to the 1,4-diazepane.
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Addition of Alkylating Agent: While stirring the suspension, add 1-bromopropane (1.0-1.2 eq) dropwise at room temperature.
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Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of dichloromethane and methanol as the eluent.
Causality Behind Experimental Choices:
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Excess Base: The use of at least two equivalents of potassium carbonate is crucial. One equivalent neutralizes the HBr formed during the reaction, while the second equivalent helps to deprotonate the ammonium salt intermediate, regenerating the free amine for further reaction and driving the equilibrium towards the product.
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Solvent: Acetonitrile is a good choice of solvent as it is polar enough to dissolve the reactants and intermediates to some extent, has a convenient boiling point for reflux, and is aprotic, which prevents it from interfering with the reaction.
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Control of Stoichiometry: Using a slight excess of the alkylating agent can help to ensure complete consumption of the starting diamine. However, a large excess should be avoided to minimize the formation of the di-alkylated side product.
Spectroscopic Characterization
The structure of 1-Propyl-1,4-diazepane can be unequivocally confirmed by a combination of spectroscopic techniques.
Mass Spectrometry (Predicted Data):
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 143.15428 | 129.2 |
| [M+Na]⁺ | 165.13622 | 131.8 |
| [M-H]⁻ | 141.13972 | 128.7 |
| [M]⁺ | 142.14645 | 120.7 |
Data from PubChemLite[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy (Expected Signals):
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¹H NMR: The proton NMR spectrum is expected to show a complex pattern of signals in the aliphatic region.
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A triplet corresponding to the methyl protons of the propyl group around 0.9 ppm.
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A multiplet for the methylene protons adjacent to the methyl group of the propyl chain around 1.5 ppm.
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A triplet for the methylene protons attached to the tertiary nitrogen of the propyl chain around 2.4 ppm.
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A series of multiplets for the methylene protons of the diazepane ring between 2.5 and 3.0 ppm.
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A broad singlet for the N-H proton of the secondary amine, the chemical shift of which will be dependent on concentration and solvent.
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¹³C NMR: The carbon NMR spectrum should display distinct signals for each carbon atom.
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A signal for the methyl carbon of the propyl group around 11 ppm.
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A signal for the methylene carbon adjacent to the methyl group around 20 ppm.
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Signals for the methylene carbons of the diazepane ring in the region of 45-60 ppm.
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A signal for the methylene carbon of the propyl group attached to the nitrogen around 60 ppm.
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Infrared (IR) Spectroscopy (Expected Absorptions):
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N-H Stretch: A characteristic absorption band for the secondary amine N-H stretch in the region of 3300-3500 cm⁻¹. This band is often broad.
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C-H Stretch: Multiple sharp absorption bands in the region of 2800-3000 cm⁻¹ corresponding to the C-H stretching vibrations of the methylene and methyl groups.
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N-H Bend: An absorption band for the N-H bending vibration around 1600 cm⁻¹.
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C-N Stretch: C-N stretching vibrations will appear in the fingerprint region, typically between 1000 and 1250 cm⁻¹.
Reactivity and Chemical Transformations
The reactivity of 1-Propyl-1,4-diazepane is dominated by the presence of the secondary and tertiary amine functional groups.[1]
Caption: Key reactions of 1-Propyl-1,4-diazepane.
The secondary amine at the N4 position is the more nucleophilic and sterically accessible site, making it the primary center for further functionalization.[1] Common reactions include:
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Alkylation: Reaction with alkyl halides to introduce a second substituent on the diazepane ring.
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
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Michael Addition: Nucleophilic addition to α,β-unsaturated carbonyl compounds.
The tertiary amine at the N1 position is less reactive but can participate in reactions such as quaternization with reactive alkylating agents or coordination with metal ions.
Applications in Research and Drug Discovery
1-Propyl-1,4-diazepane serves as a versatile building block in the synthesis of more elaborate molecules with potential therapeutic applications. The 1,4-diazepane scaffold is found in compounds targeting a wide range of biological systems. Derivatives have been investigated for their activity as:
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Antipsychotics and Anxiolytics: The 1,4-diazepane core is structurally related to benzodiazepines, which are well-known for their effects on the central nervous system.
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Anticancer Agents: The flexible seven-membered ring can be functionalized to interact with various enzymatic targets implicated in cancer.
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Antimicrobial and Antifungal Agents: The basic nitrogens and the overall molecular shape can be tailored to disrupt microbial cell walls or metabolic pathways.
The propyl group on 1-Propyl-1,4-diazepane provides a degree of lipophilicity that can be advantageous for oral bioavailability and penetration of the blood-brain barrier. Researchers can utilize the reactive secondary amine to append various pharmacophores and explore structure-activity relationships in their drug discovery campaigns.
References
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PubChemLite. 1-propyl-1,4-diazepane (C8H18N2). Available at: [Link].
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An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e][1][2]diazepines, and Their Cytotoxic Activity. MDPI. Available at: [Link].


